molecular formula C12H18N2O3S B12862300 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine

1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine

Cat. No.: B12862300
M. Wt: 270.35 g/mol
InChI Key: CYXVGTYTZABGEX-UHFFFAOYSA-N
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Description

1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine is a heterocyclic organic compound It is characterized by the presence of a piperidine ring substituted with a methoxy-benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine typically involves the reaction of 2-methoxybenzenesulfonyl chloride with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

1-(2-methoxyphenyl)sulfonylpiperidin-3-amine

InChI

InChI=1S/C12H18N2O3S/c1-17-11-6-2-3-7-12(11)18(15,16)14-8-4-5-10(13)9-14/h2-3,6-7,10H,4-5,8-9,13H2,1H3

InChI Key

CYXVGTYTZABGEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)N

Origin of Product

United States

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